Hydrolysis Rate: SO₃·NMe₃ vs. SO₃·NEt₃
The second-order rate constant for hydrolysis of the trimethylamine-sulfur trioxide complex (Me₃N·SO₃) in aqueous acetone at 35 °C is approximately 550 times that in water, whereas the triethylamine analog (Et₃N·SO₃) shows a 6900-fold rate increase under identical conditions [1]. This 12.5-fold difference in solvent sensitivity demonstrates that Me₃N·SO₃ is significantly less prone to runaway hydrolysis in low-water organic media compared to its triethylamine counterpart.
| Evidence Dimension | Second-order hydrolysis rate constant ratio (aqueous acetone / water) at 35 °C |
|---|---|
| Target Compound Data | Ratio ≈ 550 |
| Comparator Or Baseline | Triethylamine-SO₃ complex (Et₃N·SO₃): Ratio ≈ 6900 |
| Quantified Difference | 12.5-fold lower solvent sensitivity for Me₃N·SO₃ |
| Conditions | Hydrolysis in aqueous acetone; temperature = 35 °C; second-order kinetics |
Why This Matters
Lower solvent sensitivity translates to greater hydrolytic stability in common organic reaction media, reducing reagent waste and improving reaction consistency during scale-up.
- [1] Fleischfresser, B. E.; Lauder, I. Studies on Sulphamic Acid and Related Compounds. II. Kinetics and Mechanism of Hydrolysis of Trimethylamine- and of Triethylamine Sulphur Trioxide Addition Compounds. Australian Journal of Chemistry 1962, 15 (2), 251-260. View Source
